molecular formula C9H8FO2S- B1622111 [(4-Fluorobenzyl)thio]acetic acid CAS No. 65051-24-3

[(4-Fluorobenzyl)thio]acetic acid

Cat. No.: B1622111
CAS No.: 65051-24-3
M. Wt: 199.22 g/mol
InChI Key: ORCMGWGLMCFUIA-UHFFFAOYSA-M
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Description

[(4-Fluorobenzyl)thio]acetic acid is an organic compound with the molecular formula C9H9FO2S It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (4-fluorobenzyl)thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorobenzyl)thio]acetic acid typically involves the reaction of 4-fluorobenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of thioglycolic acid attacks the benzyl chloride, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorobenzyl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Fluorobenzyl)thio]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the preparation of various thioether-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-fluorobenzyl)thio]acetic acid involves its interaction with various molecular targets. The thioether group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, making it a useful tool in studying protein function and regulation.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chlorobenzyl)thio]acetic acid
  • [(4-Bromobenzyl)thio]acetic acid
  • [(4-Methylbenzyl)thio]acetic acid

Uniqueness

[(4-Fluorobenzyl)thio]acetic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interaction with biological systems. The electronegativity of fluorine can affect the acidity of the carboxyl group and the overall stability of the molecule.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCMGWGLMCFUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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